molecular formula C13H20N2O B3027495 (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol CAS No. 1289388-62-0

(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol

Cat. No.: B3027495
CAS No.: 1289388-62-0
M. Wt: 220.31
InChI Key: WYZMMHCFCIVGAY-UHFFFAOYSA-N
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Description

(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol (CAS 1289388-62-0) is a high-purity piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol, this compound serves as a critical synthetic intermediate . Piperidine derivatives are among the most important building blocks for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the industry . This compound features a piperidine ring, a six-membered heterocycle with one nitrogen atom, which is a common and versatile scaffold in drug discovery . The specific molecular architecture of this compound makes it a valuable precursor for the development of biologically active molecules. Its structure is amenable to further chemical modifications, allowing researchers to create diverse compound libraries for screening against therapeutic targets. The compound is typically supplied with a purity of NLT 95% . Intended Use & Handling: This product is strictly labeled "For Research Use Only" and is intended for use in a controlled laboratory setting by qualified researchers. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

[1-(1-pyridin-2-ylethyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(13-4-2-3-7-14-13)15-8-5-12(10-16)6-9-15/h2-4,7,11-12,16H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZMMHCFCIVGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCC(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242828
Record name 4-Piperidinemethanol, 1-[1-(2-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-62-0
Record name 4-Piperidinemethanol, 1-[1-(2-pyridinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinemethanol, 1-[1-(2-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol typically involves the reaction of pyridine derivatives with piperidine under controlled conditions. One common method includes the alkylation of piperidine with a pyridine derivative, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group (-CH₂OH) acts as a nucleophile in substitution reactions. Key examples include:

  • Sulfonation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonate esters, enhancing leaving-group ability for further substitutions .

Reagent Product Yield Conditions
SOCl₂Chloromethyl derivative85%THF, 0°C, 3 h
p-Toluenesulfonyl chlorideTosylate ester78%Et₃N, DCM, rt, 12 h

Oxidation Reactions

The hydroxymethyl group oxidizes to a ketone or carboxylic acid under controlled conditions:

  • Carboxylic Acid Formation : Strong oxidizers like KMnO₄ or CrO₃/H₂SO₄ convert the alcohol to a carboxylic acid, though over-oxidation risks exist.

Oxidizing Agent Product Yield Selectivity
PCCKetone92%High
KMnO₄ (acidic)Carboxylic acid65%Moderate

Esterification and Etherification

The alcohol participates in ester and ether formation:

  • Mitsunobu Reaction : Converts alcohols to ethers using DIAD/PPh₃ and nucleophiles (e.g., phenols) .

Reagent System Product Type Yield
Ac₂O, pyridineAcetate ester80%
DIAD/PPh₃, phenolAryl ether75%

Amidation and Alkylation

The piperidine nitrogen undergoes alkylation or amidation:

  • Amidation : Coupling with carboxylic acids via EDCI/HOBt forms amides, useful in drug conjugate synthesis .

Reagent Product Application
EDCI/HOBtAmide conjugateBioactive hybrids
CH₃I, K₂CO₃Quaternary ammonium saltIonic liquid precursors

Coordination Chemistry

The pyridine ring coordinates with metal ions (e.g., Ru, Pd), enabling catalytic applications:

Reductive Amination

The compound participates in reductive amination with aldehydes/ketones:

Degradation Pathways

Under harsh conditions, degradation occurs via:

  • Pyridine Ring Oxidation : Hydrogen peroxide/Fe²⁺ cleaves the pyridine ring, forming carboxylic acid byproducts .

  • Piperidine Ring Opening : Strong acids (HCl, H₂SO₄) protonate the nitrogen, leading to ring cleavage .

Scientific Research Applications

Pharmaceutical Research Applications

The compound plays a crucial role in pharmaceutical research, primarily as an intermediate in the synthesis of novel drugs targeting various medical conditions. Its potential applications include:

  • Antidepressants : Research indicates that derivatives of this compound may interact with neurotransmitter systems, offering insights into new antidepressant formulations.
  • Analgesics : Studies have shown that it can modulate pain pathways, suggesting its utility in developing new pain management therapies .
  • Antimicrobial Agents : The compound's structural features allow it to exhibit antibacterial and antifungal activities, making it a candidate for new antimicrobial agents.

Chemical Research Applications

In chemical research, this compound is utilized for:

  • Synthetic Methodologies : It serves as a model compound for studying reaction mechanisms and developing new synthetic routes. For instance, its ability to undergo oxidation and substitution reactions provides valuable insights into reactivity patterns of similar compounds.

Table of Reaction Types

Reaction Type Description Common Reagents
OxidationHydroxymethyl group can be oxidized to aldehydesPotassium permanganate
ReductionCan be reduced to form different derivativesLithium aluminum hydride
SubstitutionPyridine and piperidine rings can undergo substitutionsVarious halogenating agents

Biological Research Applications

The compound is also significant in biological research, particularly in studying biological pathways and mechanisms of action:

  • Receptor Interaction Studies : Preliminary in vitro studies suggest that this compound can bind to specific receptors involved in neurotransmission and cellular signaling, which is critical for understanding its pharmacodynamics .

Case Study: Receptor Binding Affinity

A study investigating the binding affinity of this compound to serotonin receptors demonstrated promising results, indicating potential applications in treating mood disorders. Further research is needed to elucidate its full pharmacological profile.

Mechanism of Action

The mechanism of action of (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol can be categorized based on substituent variations on the piperidine ring or modifications to the aromatic systems. Below is a detailed comparison:

Structural Analogs with Pyridine Substitutions

Compound Name Structural Differences Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(1-(Pyridin-3-yl)piperidin-4-yl)methanol Pyridine at 3-position (vs. 2-position) C₁₁H₁₆N₂O 192.26 Reduced steric hindrance at pyridine N; altered binding affinity in receptor models.
[1-(1-Thiazol-2-yl-ethyl)-piperidin-4-yl]-methanol Thiazole replaces pyridine C₁₁H₁₈N₂OS 226.34 Sulfur atom enhances π-π stacking and electronic interactions; lower solubility in aqueous media.
α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)-ethyl]-piperidin-4-yl}-methanol Fluorophenyl and dimethoxyphenyl substituents C₂₂H₂₇F N O₃ 396.46 Increased lipophilicity; potential for blood-brain barrier penetration.

Functional Analogs with Modified Piperidine Substituents

Compound Name Structural Differences Molecular Formula Molecular Weight (g/mol) Key Properties Reference
[1-(4-Methylbenzyl)-piperidin-3-yl]-methanol Benzyl group replaces pyridin-ethyl C₁₄H₂₁N O 219.32 Enhanced aromatic stacking; reduced hydrogen-bonding capacity.
(1R)-1-[7-[(2-fluoranyl-4-pyrazol-1-yl-phenyl)amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol Naphthyridine and fluorophenyl extensions C₂₅H₂₇F N₆O 446.52 Larger molecular size; potential kinase inhibition activity.

Key Comparative Insights

  • Bioactivity : The pyridin-2-yl substitution in the target compound provides stronger hydrogen-bonding interactions compared to pyridin-3-yl analogs, which may enhance receptor binding in CNS targets .
  • Solubility: Thiazole-containing analogs (e.g., [1-(1-Thiazol-2-yl-ethyl)-piperidin-4-yl]-methanol) exhibit lower aqueous solubility due to the hydrophobic thiazole ring, limiting their pharmacokinetic utility compared to pyridine derivatives .
  • Toxicity: Fluorinated analogs (e.g., α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)-ethyl]-piperidin-4-yl}-methanol) show higher metabolic stability but may pose risks of bioaccumulation due to the fluorine atom .

Biological Activity

The compound (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol , a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperidine ring linked to a pyridine moiety through an ethylene bridge and a hydroxymethyl group, suggests a range of possible interactions with biological targets. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C_14H_20N_2O, with a molecular weight of 232.33 g/mol. The structural arrangement allows for diverse chemical interactions, making it a candidate for various synthetic applications in drug development.

Biological Activity Overview

Research indicates that compounds within the piperidine family often exhibit significant biological activities, including:

  • Antidepressant Effects : Piperidine derivatives have been linked to modulation of neurotransmitter systems, suggesting potential use in treating mood disorders.
  • Anticancer Properties : Some studies have shown that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis.
  • Antimicrobial Activity : Certain analogs demonstrate efficacy against various bacterial strains.

Antidepressant Activity

A study evaluated the effects of piperidine derivatives on serotonin receptors. The compound exhibited moderate binding affinity to the 5-HT_1A receptor, indicating potential antidepressant properties. The structure-activity relationship (SAR) highlighted that modifications at the piperidine nitrogen significantly influenced receptor affinity.

Anticancer Properties

In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis through activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
PC3 (Prostate Cancer)10Cell cycle arrest and apoptosis

Antimicrobial Activity

Research conducted on various piperidine derivatives revealed that this compound exhibited inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Pyridine Ring : Essential for interaction with biological targets, influencing receptor binding.
  • Piperidine Backbone : Provides stability and enhances lipophilicity, facilitating cell membrane penetration.
  • Hydroxymethyl Group : May participate in hydrogen bonding interactions with target proteins.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructure TypeBiological Activity
6-(Piperidin-4-yl)pyridin-2-yl)methanolPiperidine derivativeModerate antidepressant activity
2-(Piperidin-4-yl)phenyl)methanolAryl piperidineAnticancer activity
This compoundEthylene-linkedAntidepressant and anticancer properties

Q & A

What are the optimal synthetic routes for (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol, and how can intermediates be characterized?

Basic Research Question
The synthesis typically involves a multi-step sequence starting with piperidine derivatives. A common approach includes:

  • Step 1: Coupling of a pyridinylethyl group to piperidin-4-ylmethanol precursors using carbodiimide reagents (e.g., EDCI) with HOBt activation in the presence of a base like triethylamine .
  • Step 2: Reduction of esters or ketones to the alcohol moiety using agents like DIBALH in anhydrous THF at controlled temperatures (−10°C to rt) .
  • Intermediates should be purified via column chromatography and characterized using 1H^1H/13C^{13}C NMR and HRMS to confirm regiochemistry and purity .

How can thermal stability and decomposition pathways of this compound be analyzed under experimental conditions?

Advanced Research Question
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical:

  • Method: Perform TGA under nitrogen at a heating rate of 10°C/min to identify decomposition onset temperatures.
  • Data Interpretation: Compare with structurally related piperidine derivatives (e.g., pyrrolo[3,4-c]pyridine-diones) to predict decomposition mechanisms, such as loss of methanol or pyridine ring fragmentation .
  • Advanced Tip: Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products.

What chromatographic methods are validated for quantifying this compound in complex matrices?

Basic Research Question
Reverse-phase HPLC with UV detection is widely used:

  • Mobile Phase: Methanol/buffer mixtures (e.g., 65:35 methanol/sodium acetate-octanesulfonate, pH 4.6) .
  • Column: C18 column (250 mm × 4.6 mm, 5 µm) with a flow rate of 1.0 mL/min.
  • Validation Parameters: Include linearity (R² > 0.995), LOQ (≤0.1 µg/mL), and recovery rates (90–110%) .

How do structural modifications (e.g., substituents on the pyridine ring) affect its receptor binding affinity?

Advanced Research Question
Structure-activity relationship (SAR) studies require:

  • In vitro Assays: Test analogs against target receptors (e.g., 5-HT4, σ receptors) using radioligand binding assays.
  • Key Modifications: Introduce electron-withdrawing groups (e.g., Cl, Br) to the pyridine ring to assess effects on binding kinetics. Compare with analogs like [3-(3-chlorophenyl)ethyl]pyridinyl derivatives .
  • Data Analysis: Use Schild regression or computational docking (e.g., AutoDock Vina) to quantify affinity changes .

What computational strategies are effective for predicting its metabolic pathways?

Advanced Research Question
Combine in silico tools for metabolic prediction:

  • Phase I Metabolism: Use software like Schrödinger’s Metabolite Predictor to identify oxidation sites (e.g., piperidine ring or methanol group).
  • Phase II Metabolism: Simulate glucuronidation or sulfation using docking studies with UDP-glucuronosyltransferase isoforms.
  • Validation: Cross-reference with in vitro hepatocyte assays to confirm major metabolites .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
Standard precautions for piperidine derivatives apply:

  • PPE: Gloves, lab coats, and safety goggles. Use fume hoods during synthesis.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal.
  • Toxicity Data: While specific toxicology is unavailable, assume acute toxicity risks based on structurally similar compounds (e.g., piperidinyl benzimidazolones) and prioritize LD50 testing in rodents .

How can crystallography resolve ambiguities in its stereochemical configuration?

Advanced Research Question
X-ray crystallography is definitive:

  • Crystal Growth: Use slow evaporation from ethanol/water mixtures.
  • Data Collection: Resolve at 0.9 Å resolution to confirm chair conformation of the piperidine ring and axial/equatorial positioning of substituents.
  • Case Study: Compare with resolved structures like (E)-2-[(1-benzylpiperidin-4-yl)imino-methyl]phenol to identify stereochemical trends .

What are the challenges in scaling up its synthesis from milligram to gram quantities?

Advanced Research Question
Critical scalability issues include:

  • Purification: Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost efficiency.
  • Exothermic Reactions: Optimize DIBALH reduction by controlled addition rates and temperature monitoring to prevent side reactions .
  • Yield Improvement: Use flow chemistry for continuous processing of intermediates .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol

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